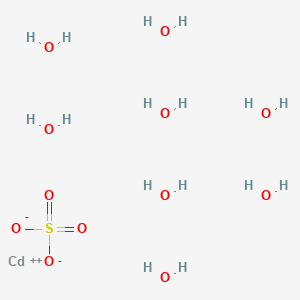
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a chemical compound with the formula C5H10O3S . It is a heterocyclic compound and is used in research .
Synthesis Analysis
The synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in dichloromethane. The reaction solution is held at reflux for 1.5 hours and then cooled to room temperature. The aqueous phase is discarded, and the organic phase is extracted three times with saturated NaHCO3 solution, then dried with Na2SO4 and concentrated by evaporation on a rotary evaporator. The residue is distilled at 24 mbars and 78 C. The product is a pure colorless liquid according to GC and weighs 23.4 g, which corresponds to a yield of 92 percent .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 sulfite .Physical And Chemical Properties Analysis
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide has a molecular weight of 150.20 . It has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 4.73 mg/ml or 0.0315 mol/l .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide shows promise due to its physicochemical properties. It has high GI absorption and BBB permeability, which could be beneficial for drug delivery systems. Its solubility and lipophilicity parameters suggest potential as a compound in pharmaceutical formulations .
Agriculture
For agricultural applications, the compound’s solubility and synthetic accessibility indicate its use in developing agrochemicals. It could serve as a precursor for more complex molecules that act as growth promoters or pesticides .
Material Science
In material science, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide could be utilized in the synthesis of polymers or co-polymers, contributing to the development of new materials with specific mechanical and chemical properties . Its stability under various conditions makes it a candidate for high-performance materials.
Environmental Science
Environmental science could benefit from this compound’s properties in the synthesis of environmentally friendly solvents or as an intermediate in the production of biodegradable materials. Its very soluble class indicates potential for use in water treatment processes .
Biochemistry
In biochemistry, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide may be involved in the study of enzymatic reactions or metabolic pathways. Its structural features could make it a useful probe or mimic in biochemical assays .
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWNQWVADQDHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide | |
CAS RN |
1003-85-6 |
Source


|
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination of cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide?
A1: Determining the crystal structure of this specific isomer of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide provides valuable insights into the molecule's three-dimensional conformation. The study reveals that the six-membered sulfite ring adopts a twisted conformation, with the S=O group in an isoclinal position and the tert-butyl groups in pseudoequatorial positions []. This information contributes to a better understanding of the structural features and potential reactivity of this class of compounds.
Q2: What is the conformation of the sulfite ring in this compound?
A2: The research states that the six-membered sulfite ring in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide adopts a twisted conformation []. This is in contrast to a chair or boat conformation, suggesting potential steric interactions between the substituents on the ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)


acetic acid](/img/structure/B90747.png)









![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)